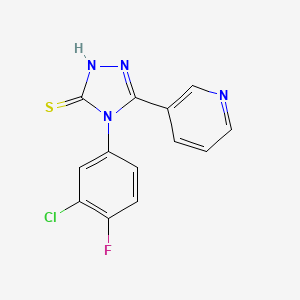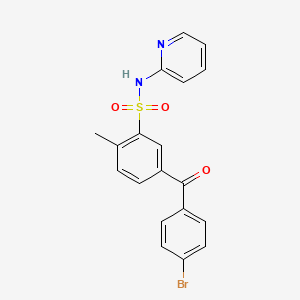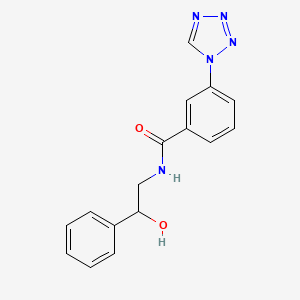![molecular formula C24H24N2O4S2 B6110699 4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(phenylsulfanyl)phenyl]benzamide](/img/structure/B6110699.png)
4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(phenylsulfanyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(phenylsulfanyl)phenyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a morpholine sulfonyl group, and a phenylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(phenylsulfanyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline derivatives to form the benzamide.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine using sulfonyl chloride reagents under basic conditions.
Attachment of the Phenylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a phenylthiol reacts with a suitable leaving group on the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(phenylsulfanyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Applications De Recherche Scientifique
4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(phenylsulfanyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl and phenylsulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-(morpholine-4-sulfonyl)phenylamine
- N-(4-Phenylsulfanylphenyl)benzamide
- 4-Methyl-N-(4-phenylsulfanylphenyl)benzamide
Uniqueness
4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(phenylsulfanyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the morpholine sulfonyl and phenylsulfanyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
Propriétés
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(4-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S2/c1-18-7-8-19(17-23(18)32(28,29)26-13-15-30-16-14-26)24(27)25-20-9-11-22(12-10-20)31-21-5-3-2-4-6-21/h2-12,17H,13-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUXLGGNIHGAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,4S)-1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol](/img/structure/B6110622.png)
![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]nicotinamide](/img/structure/B6110628.png)
![2-({2-[2-(benzyloxy)phenoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6110629.png)
![N,N-diethyl-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6110645.png)
![3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6110652.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6110656.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-tetrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6110666.png)
![2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B6110676.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6110681.png)

![ethyl 3-benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6110690.png)
![3-({2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6110702.png)

